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Compound of Interest
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Cat. No.: B2499035 Get Quote

An important initial step in preclinical research is determining the appropriate dosage and

administration of a compound in animal models. However, publicly available literature does not

currently contain specific studies detailing the dosage and administration of a compound

designated "KLF10-IN-1" in mice. The research focus in the provided studies is on

understanding the function of Krüppel-like factor 10 (KLF10) through the use of genetically

modified mouse models, specifically KLF10 knockout (KO) mice.

This document provides detailed application notes and protocols based on the experimental

methodologies used in these KLF10 knockout mouse studies. These protocols are intended to

guide researchers in designing experiments to investigate the physiological and

pathophysiological roles of KLF10.

Application Notes
Krüppel-like factor 10 (KLF10), also known as TGF-β-inducible early gene-1 (TIEG1), is a

transcription factor involved in a multitude of cellular processes, including cell growth,

apoptosis, differentiation, and metabolism.[1][2][3][4] Studies utilizing KLF10 knockout mice

have been instrumental in elucidating its function in various tissues and disease models.

Key Research Areas Investigated Using KLF10 KO Mice:

Skeletal Muscle Homeostasis: The absence of KLF10 in female mice leads to muscle

hypertrophy, alterations in contractile properties, and ultrastructural changes in muscle fibers.
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Hepatic Metabolism: Hepatocyte-specific deletion of KLF10 in mice has been shown to

reprogram the liver's circadian transcriptome and impact energy metabolism, particularly in

response to high sugar intake.[5] KLF10 also plays a protective role against metabolic

dysfunction-associated steatohepatitis (MASH).[4]

Immune System Regulation: KLF10 deficiency affects T-cell function, leading to an increased

number of effector/memory CD8+ T cells and altered T regulatory cell function.[6][7] This has

implications for inflammatory diseases such as atherosclerosis.[6]

Bone Metabolism: KLF10 is a positive regulator of bone growth, and its absence in mice can

lead to an osteopenic phenotype, particularly in females, due to defects in estrogen

signaling.[1][3]

Experimental Protocols
The following protocols are synthesized from methodologies described in studies involving

KLF10 knockout mice.

Generation and Maintenance of KLF10 Knockout Mice
Generation: KLF10 knockout mice can be generated using a neomycin targeting vector to

delete exons 1 and 2 of the Klf10 locus.[1] For tissue-specific knockouts, such as

hepatocyte-specific deletion, mice with floxed Klf10 alleles can be crossed with mice

expressing Cre recombinase under a tissue-specific promoter (e.g., Alb-CreERT2 for

hepatocytes).[5]

Genotyping: Mouse genotypes should be confirmed by PCR analysis of genomic DNA.

Animal Husbandry: Mice should be housed in a controlled environment with a standard light-

dark cycle (e.g., 12:12 hour) and provided with ad libitum access to food and water, unless

otherwise specified by the experimental design. The genetic background of the mice (e.g.,

C57BL/6) should be consistent within an experiment.[1]

Protocol for Inducing Hepatocyte-Specific KLF10
Deletion
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This protocol is based on the use of the CreERT2 system for tamoxifen-inducible gene

deletion.

Materials:

Klf10flox/flox;Alb+/CreERT2 mice

Tamoxifen

Corn oil

Procedure:

Prepare a tamoxifen solution in corn oil.

Administer tamoxifen to adult mice (e.g., 8-12 weeks old) via intraperitoneal injection or

oral gavage.

The dosage and frequency of tamoxifen administration should be optimized to achieve

efficient recombination and gene deletion.

Include appropriate control groups, such as vehicle-treated Klf10flox/flox;Alb+/CreERT2

mice and tamoxifen-treated Klf10flox/flox mice lacking the Cre allele.

Confirm the deletion of Klf10 in hepatocytes using qPCR and immunoblot analysis of liver

tissue or isolated hepatocytes.[5]

Protocol for Assessing T-Cell Function
This protocol outlines a method for evaluating the suppressor function of regulatory T cells

(Tregs).

Cell Isolation:

Isolate spleens from wild-type (WT) and KLF10-/- mice.

Prepare single-cell suspensions.
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Isolate CD4+CD25+ regulatory T cells and CD4+CD25- effector T cells using magnetic-

activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

Suppression Assay:

Co-culture a fixed number of effector T cells (e.g., 5 x 104) with varying numbers of

regulatory T cells (from both WT and KLF10-/- mice).

Stimulate the co-culture with anti-CD3 antibodies and antigen-presenting cells (APCs).

Culture the cells for a defined period (e.g., 72 hours).

Assess T-cell proliferation by measuring the incorporation of [3H]-thymidine during the last

18 hours of culture.[6]

Data Presentation
Table 1: Phenotypic Characteristics of KLF10 Knockout Mice
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Phenotype Mouse Model Key Findings Reference

Skeletal Muscle
Global Klf10 KO

(female)

Increased wet weight

of soleus and EDL

muscles, muscle

hypertrophy.

[1]

Hepatic Metabolism
Hepatocyte-specific

Klf10 KO

Reprogrammed liver

circadian

transcriptome, altered

response to sugar

overload.

[5]

Hepatocyte-specific

Klf10 KO

Aggravated Western

diet-induced

steatohepatitis.

[4]

Immune System Global KLF10-/-

Decreased numbers

of peripheral

CD4+CD25+ and

CD4+CD25+Foxp3+ T

regulatory cells.

[6]

Global KLF10-/-

Increased number of

effector/memory

CD8+ T cells.

[7]

Bone
Global Klf10 KO

(female)

Osteopenic

phenotype.
[1]
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Caption: KLF10 in the TGF-β signaling pathway.
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Caption: Experimental workflow for characterizing KLF10 KO mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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